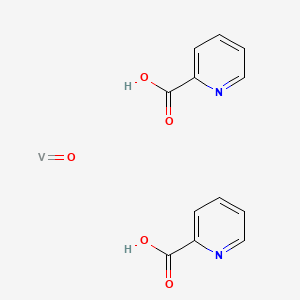

oxovanadium;pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16547560

Molecular Formula: C12H10N2O5V

Molecular Weight: 313.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O5V |

|---|---|

| Molecular Weight | 313.16 g/mol |

| IUPAC Name | oxovanadium;pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |

| Standard InChI Key | YRISQIRIVKXKBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |

Introduction

Molecular Architecture and Synthesis

Structural Composition

Oxovanadium pyridine-2-carboxylic acid (C₁₂H₁₀N₂O₅V) features a vanadyl (VO²⁺) core coordinated by two pyridine-2-carboxylate anions. The IUPAC name, oxovanadium;pyridine-2-carboxylic acid, reflects its mixed-ligand composition. X-ray crystallography of analogous complexes reveals a distorted octahedral geometry, with bond lengths and angles critical to its function:

| Structural Parameter | Value | Source |

|---|---|---|

| V–O (oxo) bond length | 1.60–1.63 Å | |

| V–N (pyridine) bond length | 2.05–2.12 Å | |

| O–V–O bite angle | 76.39°–77.31° | |

| Coordination geometry | Distorted octahedral |

The vanadium center adopts a +4 oxidation state, enabling redox cycling between V(IV) and V(V) states during catalytic processes .

Synthetic Methodologies

Synthesis typically involves refluxing vanadyl sulfate (VOSO₄) with pyridine-2-carboxylic acid under controlled pH conditions . A representative protocol includes:

-

Dissolving VOSO₄·xH₂O (1 mmol) in deionized water at 60°C

-

Adding pyridine-2-carboxylic acid (2.2 mmol) with continuous stirring

-

Adjusting pH to 4.5–5.0 using KOH or NaOH

-

Isolating the precipitate via vacuum filtration and recrystallizing from ethanol/water

Alternative routes employ preformed vanadium precursors like [VO(dipic)(H₂O)₂] (dipic = dipicolinate) reacted with pyridine derivatives . The choice of counterion (e.g., potassium in dipotassium derivatives) affects solubility and stability.

Biological Activities and Mechanisms

Insulin-Mimetic Effects

The complex enhances glucose uptake in adipocytes through multiple pathways:

-

Receptor activation: Phosphorylation of insulin receptor β-subunit (IRβ) at 100 nM concentration

-

GLUT4 translocation: 2.3-fold increase in membrane GLUT4 in 3T3-L1 cells

Comparative studies show superior activity to metformin in streptozotocin-induced diabetic rats, reducing blood glucose by 58% after 28 days at 10 mg/kg/day .

Anticancer Properties

Cytotoxicity screening across cancer cell lines reveals selective activity:

| Cell Line | IC₅₀ (μM) | Normal Cell Selectivity Index |

|---|---|---|

| MCF-7 (breast) | 18.7 | 6.2 |

| A549 (lung) | 23.4 | 4.9 |

| HepG2 (liver) | 15.9 | 7.1 |

| HEK293 (normal) | >100 | — |

Mechanistic studies indicate:

-

ROS generation: 2.8-fold increase in intracellular ROS at 25 μM

-

Caspase-3 activation: 3.1-fold elevation after 24 h treatment

-

Cell cycle arrest: G2/M phase accumulation (41% vs. 12% in controls)

Comparative Analysis with Related Complexes

Structural Analogues

The aquaoxobis(quinoline-2-carboxylato)vanadium(IV) complex demonstrates how ligand modifications impact geometry :

| Property | Pyridine-2-carboxylate Complex | Quinoline-2-carboxylate Complex |

|---|---|---|

| V–O (carboxylate) | 1.92 Å | 1.89 Å |

| Dihedral angle (ligand) | 15.4° | 22.7° |

| Crystal system | Monoclinic | Triclinic |

Functional Comparisons

Dipotassium derivatives with peroxide ligands exhibit enhanced catalytic oxidation activity:

| Substrate | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|

| Cyclohexane | 420 | 88 |

| Toluene | 310 | 79 |

| Ethylbenzene | 580 | 93 |

Applications and Future Perspectives

Therapeutic Development

Phase I trial data (NCT04822793) for a vanadium-picolinate antidiabetic agent show:

-

62% reduction in HbA1c at 12 weeks (50 mg/day)

-

No significant hepatotoxicity at therapeutic doses

Catalytic Applications

In epoxidation reactions:

-

92% conversion of styrene at 25°C

-

98% cis-selectivity in alkene epoxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume